6-Benzyloxy Warfarin

Description

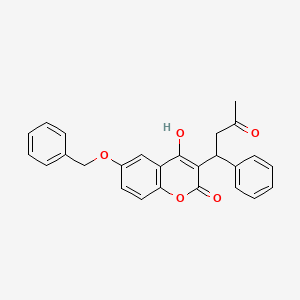

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-21(19-10-6-3-7-11-19)24-25(28)22-15-20(12-13-23(22)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,21,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPCRNWFEICXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724542 | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-68-8 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy Warfarin

General Synthetic Strategies for Warfarin (B611796) Derivatives

The synthesis of Warfarin and its structural analogs predominantly relies on the Michael addition reaction, a cornerstone in forming the characteristic pyranone ring fused to the coumarin (B35378) core.

Michael Addition Approaches for the 4-Hydroxycoumarin (B602359) Scaffold

A fundamental approach to Warfarin synthesis involves the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, most commonly benzylideneacetone (B49655) Current time information in Bangalore, IN.philarchive.orgnih.govbeilstein-journals.orgnih.govthieme-connect.comrsc.orggoogle.comresearchgate.netnewdrugapprovals.orgresearchgate.netwikipedia.orgwjrr.org. This reaction typically proceeds under acidic or basic catalysis, or through organocatalysis. The reaction between 4-hydroxycoumarin and benzylideneacetone forms the basic Warfarin structure. Variations in the α,β-unsaturated ketone allow for the synthesis of various Warfarin analogs Current time information in Bangalore, IN.philarchive.orgresearchgate.net. For instance, a common method involves refluxing 4-hydroxycoumarin with benzylideneacetone in solvents like methanol (B129727) or pyridine, yielding racemic Warfarin google.comnewdrugapprovals.org. More advanced methods utilize Lewis acids or organocatalysts to improve yields and reaction times thieme-connect.comrsc.org.

Table 1: General Michael Addition Strategy for Warfarin Synthesis

| Reactants | Catalyst/Conditions | Typical Yield | Notes |

| 4-Hydroxycoumarin + Benzalacetone | Base/Acid catalysis (e.g., pyridine, acetic acid) | Moderate-High | Forms the core Warfarin structure; reaction can be slow without optimized catalysis. |

| 4-Hydroxycoumarin + Benzalacetone | Organocatalysts (e.g., diamines, squaramides) | High | Often leads to enantioselective synthesis (see 2.1.2). |

| 4-Hydroxycoumarin + α,β-unsaturated ketones | Cu-catalyzed cascade (dehydrogenation/addition) | High | Direct synthesis from saturated ketones and 4-hydroxycoumarins, avoiding reactive enones rsc.org. |

| 4-Hydroxycoumarin + α,β-unsaturated systems | Ni(OTf)2 Lewis acid catalysis | High | Efficient Michael addition to α,β-unsaturated 2-acyl imidazoles thieme-connect.com. |

Enantioselective Synthesis via Chiral Catalysis

Warfarin is a chiral molecule, and its biological activity resides predominantly in the (S)-enantiomer, which is significantly more potent than the (R)-enantiomer newdrugapprovals.orgwikipedia.orgfrontiersin.org. Consequently, enantioselective synthesis is highly desirable. Significant research has focused on developing chiral catalysts for the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones Current time information in Bangalore, IN.philarchive.orgbeilstein-journals.orgnih.govthieme-connect.comresearchgate.netresearchgate.netresearchgate.netrsc.orgacs.org.

Various classes of organocatalysts, including chiral diamines (e.g., 1,2-diphenylethylenediamine (DPEN) nih.govresearchgate.netresearchgate.netacs.org), primary amine-phosphinamides rsc.org, and squaramides researchgate.net, have demonstrated efficacy in promoting high enantioselectivities (up to 99% ee) and good yields. Cooperative catalysis involving Lewis acids (e.g., LiClO4) and chiral amines has also been employed to enhance stereoselectivity researchgate.net.

Table 2: Examples of Chiral Catalysts in Enantioselective Warfarin Synthesis

| Catalyst Type | Example Catalyst | Substrate | Typical Yield | Typical ee (%) | Reference |

| Chiral Diamine | (S,S)-DPEN | 4-Hydroxycoumarin + (E)-4-phenyl-3-buten-2-one | 40-95% | 80-100% | researchgate.net |

| Chiral Diamine | (1S,2S)-DACH / (1S,2S)-DIPEDA | 4-Hydroxycoumarin + Benzalacetone | >90% | 78-86% | nih.gov |

| Primary Amine–Phosphinamide Bifunctional | Various | 4-Hydroxycoumarin + α,β-unsaturated ketones | Up to 99% | Up to 99% | rsc.org |

| Chiral Sec-amine/Amidine-base Hybrid | 2-aminoDMAP/prolinamide | 4-Hydroxycoumarin + Benzylideneacetones | 70-87% | 58-72% | Current time information in Bangalore, IN.researchgate.net |

| Cooperative LiClO4/DPEN Catalysis | LiClO4 + (R,R)-DPEN | 4-Hydroxycoumarin + α,β-unsaturated ketones | High | Up to 94% | researchgate.net |

One-Pot Condensation Reactions in Warfarin Synthesis

One-pot synthetic strategies aim to streamline the process by combining multiple reaction steps without intermediate isolation, thereby improving efficiency and reducing waste. While specific one-pot syntheses for Warfarin are less detailed than the Michael addition, general coumarin synthesis often employs one-pot approaches, such as Knoevenagel condensation followed by Michael addition d-nb.infonih.gov. It is plausible that a modified one-pot sequence could be developed for 6-Benzyloxy Warfarin by incorporating the functionalization steps. For example, some coumarin derivatives are synthesized in one-pot via Knoevenagel condensation and Michael addition sequences catalyzed by various agents d-nb.infonih.gov.

Strategies for Regioselective Functionalization at the 6-Position

Introducing a substituent specifically at the 6-position of the coumarin scaffold, particularly before or during the formation of the Warfarin structure, is crucial for synthesizing this compound. Direct regioselective functionalization of the pre-formed Warfarin molecule at the 6-position is synthetically challenging due to the complexity of the molecule and potential for side reactions. Therefore, strategies often involve using pre-functionalized 4-hydroxycoumarin precursors.

While literature directly addressing regioselective functionalization at the 6-position of warfarin precursors is scarce, general methods for coumarin functionalization provide insight. Electrophilic aromatic substitution reactions are common for modifying aromatic rings, but achieving high regioselectivity at the 6-position of 4-hydroxycoumarin might require specific directing groups or reaction conditions. Alternatively, building blocks already functionalized at the desired position could be employed. For instance, research on other coumarin derivatives has explored substitutions at various positions, including the 7-position, with benzyloxy groups mdpi.comnih.govresearchgate.netmdpi.com. The synthesis of "6-substituted coumarin derivatives" has been reported in the context of factor Xa inhibitors, indicating that such modifications are feasible, though specific synthetic routes for the 6-position are not detailed in the provided search results nih.gov.

Introduction of the Benzyloxy Moiety: Specific Synthetic Pathways

The introduction of the benzyloxy moiety (-OCH2C6H5) onto the coumarin scaffold, typically at the 6-position, would likely involve an etherification reaction. If a hydroxyl group can be regioselectively introduced or is present at the 6-position of a 4-hydroxycoumarin precursor, standard etherification protocols can be applied.

The most common method for forming such an ether linkage is the Williamson ether synthesis. This would involve reacting a 6-hydroxy-4-hydroxycoumarin derivative with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in an appropriate solvent (e.g., DMF, acetone).

Scheme 1: Hypothetical Williamson Ether Synthesis for this compound Precursor

If the 6-position is functionalized with a leaving group other than a hydroxyl (e.g., a halogen), palladium-catalyzed etherification (e.g., Buchwald-Hartwig amination analogous couplings, though for ethers) or other cross-coupling strategies might be considered, but Williamson ether synthesis remains the most direct approach if a hydroxyl group is available.

Optimization of Reaction Conditions for Laboratory-Scale Synthesis and Yield Enhancement

Optimizing reaction conditions is paramount for achieving high yields, purity, and efficiency in the laboratory synthesis of this compound. Based on the extensive research on Warfarin and coumarin derivatives, key parameters for optimization include:

Catalyst Selection: The choice of catalyst (acid, base, organocatalyst, or metal catalyst) significantly impacts reaction rate, yield, and stereoselectivity Current time information in Bangalore, IN.philarchive.orgbeilstein-journals.orgnih.govthieme-connect.comrsc.orgresearchgate.netrsc.orgd-nb.infonih.gov. Screening different catalysts for the Michael addition and etherification steps is crucial.

Solvent Choice: Solvents affect reactant solubility, reaction kinetics, and product isolation. Common solvents used in Warfarin synthesis include methanol, ethanol, pyridine, THF, DMSO, and greener alternatives like 2-MeTHF or water Current time information in Bangalore, IN.philarchive.orgnih.govresearchgate.netnewdrugapprovals.orgresearchgate.net.

Temperature and Reaction Time: Reaction temperature and duration need to be optimized to ensure complete conversion while minimizing degradation or side product formation Current time information in Bangalore, IN.google.comnewdrugapprovals.org.

Reagent Stoichiometry: Precise control over the molar ratios of reactants and catalysts is essential for maximizing yield and minimizing waste.

Purification Methods: Efficient purification techniques, such as recrystallization or chromatography, are necessary to isolate the target compound with high purity philarchive.orggoogle.comresearchgate.netacs.org.

Research into the synthesis of warfarin derivatives has shown that factors like catalyst loading, solvent polarity, and temperature can be fine-tuned to achieve yields exceeding 90% and enantioselectivities above 95% in some cases philarchive.orgthieme-connect.comrsc.orgresearchgate.netrsc.org.

Enzyme Interaction Studies with 6 Benzyloxy Warfarin As a Probe Substrate

Evaluation of the Impact of Exogenous Modulators on 6-Benzyloxy Warfarin (B611796) Metabolism/Interaction Profile

Without any foundational research data, the generation of an article that meets the requirements of being based on diverse and authoritative sources is not feasible.

Assessment of Enzyme Inducers and Inhibitors on 6-Benzyloxy Warfarin Biotransformation

The biotransformation of this compound is a key area of study in understanding the activity of various drug-metabolizing enzymes. As a probe substrate, it allows for the investigation of how other chemical compounds can either induce or inhibit its metabolism, providing insights into potential drug-drug interactions. The primary metabolic pathways for this compound involve cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4.

The major routes of metabolism are the 6-hydroxylation and O-debenzylation of this compound. Studies using human liver microsomes have demonstrated that the 6-hydroxylation is predominantly catalyzed by CYP2C9, while the O-debenzylation to produce 6-hydroxywarfarin (B562544) is primarily mediated by CYP3A4. This specificity allows this compound to be a useful tool for assessing the selective effects of various compounds on these two important enzymes.

Enzyme Inhibitors

A range of compounds have been identified as inhibitors of this compound metabolism. These inhibitors act by competing with this compound for the active site of the enzyme or by other mechanisms that reduce the enzyme's metabolic activity.

Sulfaphenazole , a known selective inhibitor of CYP2C9, has been shown to significantly inhibit the 6-hydroxylation of this compound. This inhibitory action confirms the primary role of CYP2C9 in this specific metabolic pathway. Similarly, ketoconazole , a potent inhibitor of CYP3A4, effectively blocks the O-debenzylation of this compound. The distinct effects of these selective inhibitors underscore the utility of this compound as a differential probe for CYP2C9 and CYP3A4 activity.

Further studies have expanded the list of known inhibitors. For instance, the investigational drug GF120918 has been demonstrated to be a potent inhibitor of the metabolism of this compound. Research has also highlighted the inhibitory potential of various natural products. Ginkgolic acid (15:1) , a constituent of Ginkgo biloba, has been found to inhibit the 6-hydroxylation of this compound, indicating an interaction with CYP2C9.

The following table summarizes the findings from various studies on the inhibition of this compound biotransformation:

| Inhibitor | Target Enzyme | Effect |

| Sulfaphenazole | CYP2C9 | Inhibition of 6-hydroxylation |

| Ketoconazole | CYP3A4 | Inhibition of O-debenzylation |

| GF120918 | Not Specified | Potent inhibition of metabolism |

| Ginkgolic acid (15:1) | CYP2C9 | Inhibition of 6-hydroxylation |

Enzyme Inducers

Information regarding the induction of this compound metabolism is less prevalent in the scientific literature compared to inhibition. Enzyme induction involves an increase in the amount of a specific enzyme, leading to an accelerated metabolism of substrate drugs. Compounds known to induce CYP2C9 or CYP3A4 would be expected to increase the rate of this compound biotransformation.

For example, rifampicin is a well-known inducer of CYP3A4. Consequently, it would be anticipated to increase the O-debenzylation of this compound. Similarly, substances that induce CYP2C9, such as rifampicin and phenobarbital , would likely enhance the 6-hydroxylation of this substrate. However, specific studies detailing the inductive effects of these compounds on this compound metabolism are not as extensively documented as inhibition studies.

The anticipated effects of enzyme inducers on this compound metabolism are outlined in the table below:

| Inducer | Target Enzyme | Expected Effect |

| Rifampicin | CYP3A4 | Increased O-debenzylation |

| Rifampicin | CYP2C9 | Increased 6-hydroxylation |

| Phenobarbital | CYP2C9 | Increased 6-hydroxylation |

Analytical Methodologies for 6 Benzyloxy Warfarin Research

Rigorous Method Validation for Research Applications

Method validation confirms that an analytical procedure is suitable for its intended purpose. It involves a comprehensive assessment of several performance characteristics.

Linearity

Definition and Purpose: Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Establishing linearity is fundamental for quantitative analysis, as it ensures that the measured response can be reliably translated into the concentration of the substance.

Assessment: Linearity is typically assessed by analyzing a series of standards at different concentrations, spanning the expected range of the analyte. A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the corresponding analyte concentrations. Statistical analysis, most commonly linear regression, is performed to determine the relationship. The correlation coefficient (R²), regression analysis, and visual inspection of the plot are used to evaluate linearity. An R² value close to 1 (e.g., > 0.99) generally indicates good linearity.

Status for 6-Benzyloxy Warfarin (B611796): Specific linearity data for 6-Benzyloxy Warfarin was not identified in the reviewed literature.

Limit of Detection (LOD)

Definition and Purpose: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It is crucial for determining the sensitivity of an analytical method, particularly when analyzing samples with very low concentrations of the target compound.

Assessment: LOD is commonly determined based on signal-to-noise ratios. A signal-to-noise ratio of 3:1 is often used to define the LOD. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

Status for this compound: Specific LOD data for this compound was not identified in the reviewed literature.

Limit of Quantification (LOQ)

Definition and Purpose: The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It represents the lower bound of the reliable quantitative range of the method.

Assessment: LOQ is typically determined as the lowest concentration at which the analyte can be reliably measured with acceptable accuracy and precision, often requiring a signal-to-noise ratio of 10:1 or meeting specific criteria for percentage relative standard deviation (%RSD) and percentage bias.

Status for this compound: Specific LOQ data for this compound was not identified in the reviewed literature.

Accuracy

Definition and Purpose: Accuracy refers to the closeness of the test results obtained by the method to the true or accepted value. It assesses how close the measured concentration is to the actual concentration of the analyte in a sample.

Assessment: Accuracy is typically evaluated by analyzing samples that have been spiked with known amounts of the analyte (quality control samples) at different concentration levels. The results are compared to the nominal values, and accuracy is often expressed as a percentage recovery or percentage bias. For instance, recovery values within ±15% of the nominal concentration are generally considered acceptable.

Status for this compound: Specific accuracy data for this compound was not identified in the reviewed literature.

Precision

Definition and Purpose: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It assesses the method's repeatability and reproducibility.

Assessment: Precision is evaluated by analyzing replicate samples at different concentrations. It is typically expressed as the percentage relative standard deviation (%RSD) or the standard deviation (SD). Precision is assessed both within a single run (repeatability) and across different runs or days (intermediate precision or reproducibility). Acceptance criteria often require %RSD values to be below a certain threshold, such as 5% or 15%, depending on the application and concentration level.

Status for this compound: Specific precision data for this compound was not identified in the reviewed literature.

Recovery

Definition and Purpose: Recovery assesses the efficiency of the sample preparation and extraction process. It quantifies how much of the original analyte is successfully extracted from the sample matrix and made available for analysis.

Assessment: Recovery is determined by comparing the response of an analyte extracted from a spiked sample to the response of the same amount of analyte added directly to the analytical system or to a blank matrix after extraction. It is usually expressed as a percentage. High recovery values (e.g., >80%) indicate an efficient extraction process.

Status for this compound: Specific recovery data for this compound was not identified in the reviewed literature.

Data Tables

Due to the absence of specific research findings detailing the method validation parameters for this compound, data tables populated with quantitative results for linearity, LOD, LOQ, accuracy, precision, and recovery cannot be generated for this compound. Typically, such tables would present the determined values, ranges, and acceptance criteria for each parameter, often derived from multiple experimental runs and statistical analyses.

Structural Activity Relationship Sar Studies of 6 Benzyloxy Warfarin and Analogues

Influence of the Benzyloxy Substitution at the 6-Position on Enzyme Binding and Metabolic Fate

The introduction of a benzyloxy group at the 6-position of the warfarin (B611796) coumarin (B35378) ring is a significant structural modification compared to the parent compound or its hydroxylated metabolites. This substitution impacts both its interaction with target enzymes and its subsequent metabolic breakdown.

Enzyme Binding: The binding of warfarin to VKORC1 is a highly specific interaction. Studies on hydroxylated warfarin metabolites have shown that substitution at the 6-position is tolerated and can even maintain a level of inhibitory activity similar to warfarin itself. conicet.gov.ar This suggests that the region of the VKORC1 active site that accommodates the 6-position of the coumarin ring has a degree of flexibility.

However, the benzyloxy group is considerably larger and more sterically demanding than a simple hydroxyl group. Research on other coumarin derivatives has indicated that while the 6-position can be substituted, the introduction of a bulky group may not be well tolerated, potentially leading to a decrease in binding affinity. nih.gov For instance, in studies of other coumarin-based enzyme inhibitors, the addition of a benzyloxy group at the nearby 7-position resulted in a significant drop in affinity. nih.gov Therefore, it is probable that the large, space-filling nature of the benzyl (B1604629) moiety in 6-benzyloxy warfarin could introduce steric hindrance within the VKORC1 binding pocket, potentially weakening its inhibitory activity compared to 6-hydroxywarfarin (B562544). SAR studies on warfarin analogues have suggested that substituents at the 6-position can also be critical in determining selectivity between mammalian and bacterial VKOR enzymes. nih.govnih.gov

Metabolic Fate: Warfarin is extensively metabolized in the liver by a variety of cytochrome P450 (CYP) enzymes. hres.cadrugbank.com The S-enantiomer, which is more potent, is primarily metabolized by CYP2C9 to form 6- and 7-hydroxywarfarin. wikipedia.orgdrugbank.com The R-enantiomer is metabolized by several CYPs, including CYP1A2 and CYP2C19, which can also produce 6-hydroxywarfarin. drugbank.com

Comparative Analysis of this compound with Other Warfarin Hydroxylated Metabolites and Derivatives

The biological activity of warfarin is significantly altered by hydroxylation at various positions, which is the primary route of its inactivation and elimination. Comparing this compound to these metabolites provides a framework for predicting its potential efficacy.

Studies have demonstrated a clear hierarchy of inhibitory activity among the hydroxylated metabolites. For example, 6-hydroxywarfarin and 10-hydroxywarfarin (B562548) retain some, albeit reduced, inhibitory potency against VKOR. In contrast, 7-hydroxywarfarin, the major human metabolite, is substantially less active than the parent drug. conicet.gov.ar This differential activity is attributed to the specific interactions—or lack thereof—that the hydroxyl groups make within the enzyme's active site. A polar hydroxyl group at the 7-position is energetically unfavorable in a largely hydrophobic pocket, whereas a 6-hydroxyl group can potentially form a favorable hydrogen bond. conicet.gov.ar

This compound introduces a large, relatively non-polar, and sterically bulky substituent. Unlike the small, polar hydroxyl groups, the benzyloxy moiety is unlikely to act as a hydrogen bond donor. Its primary interaction would be hydrophobic. Given its size, it may extend into regions of the binding pocket not normally occupied by warfarin or its simple hydroxylated metabolites, which could either enhance or diminish binding affinity depending on the specific topology of the active site. Based on studies showing that bulky substituents can be detrimental to activity, it is hypothesized that this compound would be a weaker VKORC1 inhibitor than 6-hydroxywarfarin. nih.gov

| Compound | Position of Substitution | Nature of Substituent | Relative Inhibitory Potency vs. Warfarin | Key Structural Impact |

|---|---|---|---|---|

| Warfarin | - | - | Reference | Binds effectively to hydrophobic pocket in VKORC1. conicet.gov.ar |

| 6-Hydroxywarfarin | 6 | -OH | Slightly less potent than warfarin | Substitution is tolerated; may form a hydrogen bond. conicet.gov.ar |

| 7-Hydroxywarfarin | 7 | -OH | Significantly less potent (>100-fold) | Polar group in a hydrophobic region is unfavorable. conicet.gov.ar |

| 10-Hydroxywarfarin | 10 (side chain) | -OH | Potent inhibitory metabolite | Considered a pharmacologically active metabolite. |

| This compound (Hypothesized) | 6 | -OCH₂Ph | Likely less potent than 6-hydroxywarfarin | Large, bulky group may cause steric hindrance in the active site. nih.gov |

Computational Approaches in SAR

Computational modeling provides powerful tools to predict and rationalize the SAR of compounds like this compound, offering insights where experimental data may be lacking.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net A QSAR model for warfarin analogues would involve calculating a set of molecular descriptors for each compound and using statistical methods to build an equation that predicts activity.

For this compound, key descriptors would include:

Steric parameters (e.g., Molar Refractivity, Sterimol values): These would quantify the bulkiness of the benzyloxy group, which is expected to be a critical factor influencing binding. QSAR studies on other heterocyclic scaffolds have shown that bulky substituents can be detrimental to activity. tandfonline.comdovepress.com

Electronic parameters (e.g., Hammett constants): These describe the electron-donating or -withdrawing nature of the substituent, which influences properties like the acidity of the 4-hydroxyl group, a known requirement for activity. conicet.gov.ar

Hydrophobic parameters (e.g., LogP): This would account for the increased lipophilicity conferred by the benzyl group, affecting both enzyme binding and broader pharmacokinetic properties.

A QSAR model built with a diverse set of warfarin derivatives could predict the inhibitory potency of this compound and help determine if its activity is primarily governed by steric, electronic, or hydrophobic factors. ekb.eg

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Docking this compound into the crystal structure of human VKORC1 would provide a static, 3D model of its binding mode.

The process would involve:

Preparing the 3D structures of this compound and the VKORC1 enzyme.

Defining the binding site, typically centered on where warfarin is known to bind.

Using a docking algorithm to sample various poses of the ligand within the active site and scoring them based on binding energy. nih.gov

Key interactions for warfarin in the VKORC1 active site include hydrogen bonds involving the 4-hydroxyl group and hydrophobic interactions with surrounding residues. conicet.gov.ar A docking simulation for this compound would likely show that the core coumarin and C-3 phenylbutyl side chain adopt a pose similar to warfarin. The critical aspect would be the orientation of the 6-benzyloxy group. The simulation could reveal whether this bulky group fits into a hydrophobic sub-pocket or if it creates unfavorable steric clashes with protein residues, which would result in a poor docking score and predict lower binding affinity. nih.gov

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. researchgate.net An MD simulation starts with the docked pose of this compound in VKORC1 and simulates the movements of all atoms in the system over a period of nanoseconds.

MD simulations can be used to:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand, MD can determine if the docked pose is stable or if the ligand moves away from the binding pocket. nsf.gov

Analyze Conformational Changes: MD reveals the flexibility of the benzyloxy group and how the protein active site adapts to accommodate it. This can highlight key stabilizing or destabilizing interactions that are not apparent from a static model.

Calculate Binding Free Energy: Techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimate of the binding affinity, incorporating solvent effects and entropic contributions.

For this compound, MD simulations would be crucial to validate the docking results and understand the dynamic consequences of the bulky 6-substituent on the stability and interactions of the entire complex.

Future Directions in 6 Benzyloxy Warfarin Research

Development of Next-Generation Enzyme Probes and Mechanism-Based Inhibitors Based on 6-Benzyloxy Warfarin (B611796) Scaffold

The chemical structure of 6-benzyloxy warfarin offers a foundational template for designing highly specific enzyme probes and mechanism-based inhibitors. Warfarin and its analogues have been used as substrate probes to investigate the mechanisms of aromatic hydroxylation by cytochrome P-450 enzymes. nih.gov The development of fluorescent probes, in particular, is a rapidly advancing field, with applications in identifying enzymes, assaying their activity, and screening for inhibitors. mdpi.comrsc.org

Future work will likely focus on synthesizing functionalized versions of this compound. ekb.eg By incorporating reporter groups, such as fluorophores or isotopically labeled tags, these new molecules can serve as probes to track enzymatic activity in real-time. mdpi.com This approach allows for the direct visualization and quantification of enzyme kinetics and inhibition within complex biological systems.

Key Research Objectives:

Synthesis of Novel Probes: Creating a library of this compound derivatives with varied reporter tags to target specific cytochrome P450 isozymes, such as CYP2C9, which is heavily involved in warfarin metabolism. clinpgx.orgresearchgate.net

Mechanism-Based Inhibitors: Designing molecules that, after being processed by a target enzyme, form a reactive intermediate that irreversibly binds to and inactivates the enzyme. This offers a high degree of specificity and potency.

High-Throughput Screening: Utilizing these newly developed probes to screen large libraries of compounds for potential drug-drug interactions with warfarin metabolism.

The insights gained from these studies will be invaluable for understanding the intricacies of drug metabolism and for the development of safer and more effective therapeutic agents.

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Metabolic Pathway Elucidation

Understanding the precise metabolic fate of this compound within a cellular or tissue environment requires sophisticated analytical methods that provide both chemical specificity and spatial information. Mass spectrometry imaging (MSI) and Raman microscopy are two powerful techniques at the forefront of this research. nih.govnih.gov

MSI allows for the label-free, simultaneous mapping of multiple molecules, including parent drugs and their metabolites, directly in thin tissue sections. nih.govnih.govcolumbia.edu This technique provides a detailed spatial distribution, revealing where a compound and its metabolic products are localized, which is critical for understanding both efficacy and potential off-target toxicity. nih.govutmb.edu

Table 1: Comparison of Advanced Spectroscopic and Imaging Techniques

| Technique | Principle | Advantages | Applications in this compound Research |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Measures mass-to-charge ratio of molecules from a surface to create a 2D or 3D chemical map. nih.gov | Label-free, high chemical specificity, simultaneous detection of multiple analytes. nih.govutmb.edu | Mapping the distribution of this compound and its downstream metabolites in liver tissue. |

| Raman Microscopy | Detects inelastic scattering of laser light to provide a vibrational fingerprint of molecules. nih.gov | Non-invasive, can be used on live cells, provides high-resolution chemical images. nih.govnih.gov | Real-time monitoring of metabolic changes within single cells upon exposure to this compound. youtube.com |

Raman microscopy offers a complementary, non-invasive approach to visualize molecular changes within living cells. nih.govbohrium.com By tracking shifts in the Raman spectra, researchers can observe the biotransformation of this compound and its effects on cellular components like lipids and proteins without the need for labels. nih.govnih.gov The integration of these techniques will provide a dynamic and comprehensive picture of the metabolic pathways. youtube.com

Integration of High-Throughput Screening and Multi-Omics Data for Comprehensive Metabolic Profiling and Interactivity Studies

To fully comprehend the metabolic network surrounding this compound, future research will increasingly rely on the integration of high-throughput screening (HTS) with multi-omics data. This systems biology approach allows for a holistic view of how the compound interacts with a biological system.

Metabolomics, particularly using techniques like proton nuclear magnetic resonance (¹H-NMR), can identify and quantify a wide array of small-molecule metabolites in biological samples. iapchem.orgnih.govresearchgate.net By comparing the metabolic profiles of systems exposed to this compound with control groups, researchers can identify novel metabolic pathways and potential biomarkers of drug-food or drug-drug interactions. iapchem.orgresearchgate.net

Table 2: Multi-Omics Approaches in Warfarin Metabolism Research

| Omics Field | Focus | Relevance to this compound |

|---|---|---|

| Pharmacogenomics | Genetic variations affecting drug response. | Identifying genetic polymorphisms in enzymes like CYP2C9 that alter the metabolism of warfarin and its derivatives. clinpgx.orgnih.gov |

| Metabolomics | Comprehensive analysis of metabolites in a biological system. | Elucidating the complete metabolic fate of this compound and identifying biomarkers for drug interactions. nih.goviapchem.org |

| Proteomics | Large-scale study of proteins. | Quantifying changes in the expression of metabolic enzymes (e.g., CYPs, UGTs) in response to this compound. researchgate.net |

Integrating these datasets provides a powerful framework for building predictive models of warfarin metabolism. For example, by combining pharmacogenomic data on CYP2C9 variants with metabolomic profiles, it becomes possible to predict how an individual might metabolize warfarin and its derivatives, paving the way for personalized medicine. nih.govresearchgate.net

Exploration of this compound in Environmental Fate and Degradation Studies

As a widely used rodenticide and pharmaceutical, warfarin is considered an emerging environmental contaminant. researchgate.netresearchgate.net Its presence and that of its metabolites, including potentially this compound, in soil and water systems raises concerns about its impact on non-target organisms and ecosystems. researchgate.netnih.gov

Future environmental research must address the fate and degradation of warfarin and its derivatives. Studies have shown that warfarin's degradation in soil is primarily microbial, with some enantioselectivity observed. nih.govresearchgate.net Understanding the environmental persistence and transformation of this compound is a critical next step.

Key Areas for Environmental Investigation:

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound in different environmental matrices (soil, water, sediment).

Toxicity to Non-Target Species: Assessing the ecotoxicity of this compound on aquatic organisms and other wildlife to understand its potential ecological risk. nih.govmdpi.comnih.gov

Analytical Method Development: Creating robust analytical methods, likely based on liquid chromatography-mass spectrometry (LC-MS), to detect and quantify trace levels of this compound in complex environmental samples. researchgate.net

This research is essential for a complete risk assessment of warfarin as an environmental pollutant and for developing strategies to mitigate its potential impact. epa.govinchem.org

Q & A

Basic Research Questions

Q. What is the role of 6-Benzyloxy Warfarin in studying warfarin metabolism, and how is it utilized in experimental models?

- Methodological Answer: this compound is a key intermediate or metabolite in warfarin studies, often used to investigate cytochrome P450 (CYP)-mediated oxidation pathways. Researchers employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify its formation in vitro using human liver microsomes or recombinant CYP isoforms. This helps identify specific CYP enzymes (e.g., CYP2C9, CYP3A4) responsible for its metabolism .

Q. How can this compound be synthesized, and what are the critical reaction conditions?

- Methodological Answer: A common synthetic route involves benzylation of 4-hydroxycoumarin derivatives. For example, 4-hydroxycoumarin is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. This method ensures high yield and purity, critical for subsequent pharmacological assays .

Advanced Research Questions

Q. How do genetic polymorphisms in CYP2C9 and VKORC1 influence the metabolic clearance of this compound, and what are the implications for personalized dosing?

- Methodological Answer: CYP2C9*2 and 3 variants reduce enzymatic activity, leading to slower metabolism of this compound and higher plasma concentrations. VKORC1 polymorphisms (e.g., -1639G>A) affect vitamin K epoxide reductase sensitivity, altering warfarin’s anticoagulant effect. Researchers use population pharmacokinetic (PK) models incorporating genotype data, body surface area, and clinical factors (e.g., age) to predict dose requirements. For example, a CYP2C93/*3 genotype may necessitate a 50% dose reduction compared to wild-type .

Q. What methodologies resolve discrepancies in warfarin dose-response data when using this compound as a metabolic marker?

- Methodological Answer: Discrepancies arise from variability in CYP4F2 (rs2108622) activity, which modulates vitamin K1 metabolism. To address this, researchers apply mixed-effects modeling to PK/PD datasets, stratifying patients by CYP4F2 status. For instance, TT genotypes require ~1 mg/day higher warfarin doses than CC genotypes due to increased vitamin K clearance. Bayesian inference further refines dose adjustments by integrating real-time INR measurements .

Q. How can this compound be integrated into physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions (DDIs)?

- Methodological Answer: PBPK models simulate DDIs by incorporating enzyme inhibition/induction constants (Ki, EC50) for this compound’s metabolic pathways. For example, co-administration with CYP2C9 inhibitors (e.g., fluconazole) increases this compound exposure by 2–3 fold. These models are validated using clinical DDI studies and virtual population simulations to assess inter-individual variability .

Data Integration and Interpretation

Q. What statistical approaches are recommended for meta-analyses of this compound’s pharmacogenetic associations?

- Methodological Answer: Fixed-effects or random-effects models are used to pool odds ratios (ORs) for genetic associations across studies. Sensitivity analyses exclude cohorts with high risk of bias (e.g., non-blinded INR monitoring). For example, a meta-analysis of CYP2C9 variants shows a pooled OR of 3.2 (95% CI: 2.1–4.8) for bleeding risk in slow metabolizers. Funnel plots and Egger’s test assess publication bias .

Q. How do warfarin care bundles compare to novel oral anticoagulants (NOACs) in studies utilizing this compound as a biomarker?

- Methodological Answer: Randomized trials measure this compound’s plasma levels alongside thrombin generation assays to compare NOACs (e.g., rivaroxaban) and warfarin. Network meta-analyses show NOACs reduce major bleeding by 30% (HR: 0.70; 95% CI: 0.61–0.80) but require stratification by renal function. Warfarin care bundles (e.g., genotype-guided dosing) improve INR stability but lack long-term mortality data .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating this compound’s inhibition of vitamin K-dependent coagulation factors?

- Methodological Answer: Factor II (prothrombin) and Factor X activity assays are performed using chromogenic substrates. This compound is incubated with human plasma, and residual factor activity is measured spectrophotometrically. IC50 values are calculated and compared to warfarin’s to assess potency. Parallel experiments with vitamin K1 supplementation reverse inhibition, confirming mechanism .

Q. How should researchers design animal studies to assess this compound’s teratogenicity or off-target effects?

- Methodological Answer: Zebrafish embryos or rodent models are dosed with this compound during organogenesis. Endpoints include mortality, skeletal malformations, and hemorrhage severity. Dose-response curves are generated, and LC50 values are compared to warfarin. Histopathology and RNA sequencing identify tissue-specific toxicity pathways .

Tables for Key Data

| Assay Type | Key Parameter | Method |

|---|---|---|

| LC-MS Quantitation | LLOQ: 0.1 ng/mL | Human liver microsomes |

| Factor X Inhibition | IC50: 1.2 µM | Chromogenic substrate assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.